3-氨基-5-(乙氧羰基)苯甲酸

描述

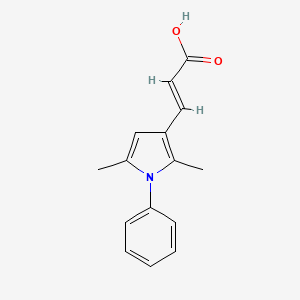

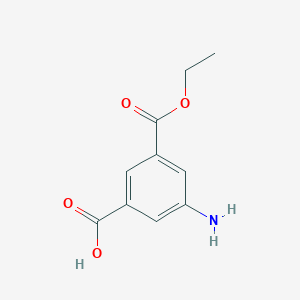

“3-Amino-5-(ethoxycarbonyl)benzoic acid” is a chemical compound with the molecular formula C10H11NO4 . It is also known by other names such as “Benzoic acid, m-amino-, ethyl ester”, “m-Aminobenzoic acid, ethyl ester”, “m-Ethoxycarbonylaniline”, “Ethyl m-aminobenzoate”, and "Ethyl 3-aminobenzoate" .

Molecular Structure Analysis

The molecular structure of “3-Amino-5-(ethoxycarbonyl)benzoic acid” can be represented by the InChI code: 1S/C10H11NO4/c1-2-15-10(14)7-3-6(9(12)13)4-8(11)5-7/h3-5H,2,11H2,1H3,(H,12,13) . The molecular weight of the compound is 209.2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-5-(ethoxycarbonyl)benzoic acid” include a density of 1.2±0.1 g/cm3, a boiling point of 349.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has a molar refractivity of 49.6±0.3 cm3, and a molar volume of 156.4±3.0 cm3 .

科学研究应用

天然产物的生物合成

3-氨基-5-羟基苯甲酸(3,5-AHBA)是广泛天然产物的先驱物,包括萘和苯并安萨霉素、沙利尼凯他尔和丝裂霉素。这些 AHBA 衍生天然产物的生物合成已从分子遗传学、化学和生物化学角度进行了广泛研究 (Kang, Shen, & Bai, 2012)。

合成与生物活性

已合成并表征了由 3-乙氧基水杨醛和 2-氨基苯甲酸衍生的席夫碱及其过渡金属配合物。已评估这些化合物对它们的抗菌和抗真菌活性,证明了它们在药用化学中的潜力 (Mounika, Pragathi, & Gyanakumari, 2010)。

结构研究

已使用 X 射线晶体学、光谱方法和量子化学计算对 (2E)-2-(乙氧基羰基)-3-[(4-甲氧基苯基)氨基]丙-2-烯酸进行了表征。这项研究有助于我们了解相关化合物的分子结构和相互作用 (Venkatesan 等,2016)。

金属的吸附和回收

化学改性的活性炭已被用于从水溶液中吸附和回收钴,突出了该化合物在环境应用和水处理中的相关性 (Gunjate 等,2020)。

用于微生物生物合成的共培养工程

已建立用于从葡萄糖从头生产 3-氨基-苯甲酸 (3AB) 的微生物生物合成系统,通过共培养工程证明了显着的产量增加。这种方法为有效生物合成有价值的化合物开辟了新的可能性 (Zhang & Stephanopoulos, 2016)。

安全和危害

Safety precautions for handling “3-Amino-5-(ethoxycarbonyl)benzoic acid” include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing . The compound should be stored under an inert atmosphere and protected from direct sunlight .

属性

IUPAC Name |

3-amino-5-ethoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(14)7-3-6(9(12)13)4-8(11)5-7/h3-5H,2,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJOEEOPJUMDND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2679762.png)

![N-(4-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2679765.png)

![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2679771.png)

![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid dihydrochloride](/img/structure/B2679772.png)

![N-(3-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2679777.png)